3,5-Dimethyl-5-(piperidin-3-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-5-(piperidin-3-yl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C₁₀H₁₇N₃O₂ and a molecular weight of 211.26 g/mol . This compound is part of the imidazolidine-2,4-dione family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-5-(piperidin-3-yl)imidazolidine-2,4-dione typically involves the reaction of piperidine with a suitable imidazolidine-2,4-dione precursor. One common method includes the following steps:
Formation of the imidazolidine-2,4-dione core: This can be achieved by the cyclization of a suitable diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the piperidinyl group: The piperidinyl group can be introduced via nucleophilic substitution reactions, where the piperidine acts as a nucleophile attacking an electrophilic center on the imidazolidine-2,4-dione core.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, and typically involve:
High-pressure reactors: To facilitate the cyclization and substitution reactions.
Automated control systems: To maintain precise reaction conditions such as temperature, pressure, and pH.
Purification steps: Including crystallization, filtration, and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-5-(piperidin-3-yl)imidazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the imidazolidine-2,4-dione core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Yields oxidized imidazolidine-2,4-dione derivatives.
Reduction: Produces reduced forms of the compound.
Substitution: Results in various substituted imidazolidine-2,4-dione derivatives.
Scientific Research Applications
3,5-Dimethyl-5-(piperidin-3-yl)imidazolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-5-(piperidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-2,4-imidazolidinedione: Known for its use in pharmaceuticals and as a stabilizer in various formulations.
5-(Piperazin-1-yl)-3-oxo-propyl-imidazolidine-2,4-dione: Investigated for its potential as an ADAMTS inhibitor for the treatment of osteoarthritis.
Uniqueness
3,5-Dimethyl-5-(piperidin-3-yl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
1384510-57-9 |
---|---|
Molecular Formula |
C10H17N3O2 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
3,5-dimethyl-5-piperidin-3-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H17N3O2/c1-10(7-4-3-5-11-6-7)8(14)13(2)9(15)12-10/h7,11H,3-6H2,1-2H3,(H,12,15) |
InChI Key |
QNEUOQMPMZHCQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)C)C2CCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.